Cas no 2172281-91-1 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid)
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid
- EN300-1536511
- 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
- 2172281-91-1
-
- Inchi: 1S/C26H29N3O6/c1-17(10-11-23(30)28-12-13-29(15-25(32)33)24(31)14-28)27-26(34)35-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,34)(H,32,33)
- InChI Key: DUIBRVDZHBQZQN-UHFFFAOYSA-N
- SMILES: O(C(NC(C)CCC(N1CC(N(CC(=O)O)CC1)=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 479.20563565g/mol
- Monoisotopic Mass: 479.20563565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 782
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 116Ų
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1536511-0.05g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1536511-0.1g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1536511-0.25g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1536511-0.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1536511-1.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1536511-2.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1536511-5.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1536511-10.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1536511-50mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1536511-100mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid |
2172281-91-1 | 100mg |
$2963.0 | 2023-09-26 |
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid
Introduction to 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic Acid (CAS No. 2172281-91-1)
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid, identified by its CAS number 2172281-91-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structure, which includes a piperazine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an acetic acid moiety. The intricate arrangement of these functional groups makes it a promising candidate for various biochemical applications, particularly in the design of novel therapeutic agents.
The structural composition of 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid imparts unique chemical properties that are highly relevant to modern drug discovery. The presence of the piperazine ring enhances its solubility and bioavailability, while the Fmoc group is commonly used in peptide synthesis due to its stability and ease of removal. The acetic acid moiety contributes to the compound's ability to interact with biological targets, making it a versatile scaffold for medicinal chemistry.
In recent years, there has been a surge in research focused on developing innovative therapeutic strategies for various diseases, including neurological disorders, cancer, and inflammatory conditions. The compound 2172281-91-1 has been extensively studied for its potential applications in these areas. For instance, its structural features suggest that it may act as a modulator of neurotransmitter receptors, which could be beneficial in treating conditions such as depression and anxiety. Additionally, its ability to inhibit certain enzymes has led researchers to explore its potential as an anti-cancer agent.
One of the most intriguing aspects of 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid is its interaction with biological targets at the molecular level. The piperazine ring is known to bind effectively with various protein receptors, while the Fmoc group provides a site for further chemical modifications. These characteristics make it an ideal candidate for structure-based drug design, where computational methods are used to predict how the compound will interact with its target proteins.
The synthesis of 2172281-91-1 involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to construct the complex molecule efficiently. These methods not only enhance the scalability of production but also allow for the incorporation of additional functional groups, further expanding the compound's potential therapeutic applications.
Recent studies have highlighted the importance of pharmacokinetic properties in determining the efficacy of therapeutic agents. The solubility and metabolic stability of 2172281-91-1 are critical factors that influence its bioavailability and duration of action. Researchers have been working on optimizing these properties through structural modifications, aiming to develop derivatives with improved pharmacokinetic profiles.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling and simulation techniques have been instrumental in understanding how 2172281-91-1 interacts with biological targets at the atomic level. These studies have provided valuable insights into the compound's binding affinity and mechanism of action, guiding researchers in designing more effective therapeutic agents.
In conclusion, 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl}-2 oxopiperazin - 1 - y l acetic acid (CAS No. 2172281 - 91 - 1) represents a significant advancement in pharmaceutical research. Its complex structure and unique functional groups make it a versatile tool for drug discovery, with potential applications in treating a wide range of diseases. As research continues to uncover new insights into its properties and interactions, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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